molecular formula C28H31N3O2S2 B12153788 (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12153788
M. Wt: 505.7 g/mol
InChI Key: MNVQUALBCGWJET-BWAHOGKJSA-N
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Description

The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule characterized by its unique structural components, including a pyrazole ring, a thiazolidinone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then functionalized with the butoxy and methylphenyl groups through nucleophilic substitution reactions.

    Thiazolidinone Core Formation: The thiazolidinone core is synthesized by reacting a suitable thiourea derivative with a halogenated butyl compound.

    Final Coupling: The final step involves coupling the pyrazole derivative with the thiazolidinone core under specific conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition at the Thioxo Group

The 2-thioxo group in the thiazolidinone ring serves as a reactive site for nucleophilic additions. This moiety reacts with alkylating agents and electrophiles under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeReference
AlkylationEthyl iodide, K₂CO₃, DMF, 60°CS-alkylation forms sulfides
AcylationAcetyl chloride, pyridine, RTThioester formation

These reactions are critical for modifying the sulfur center to enhance biological activity or alter solubility .

Reactivity of the Exocyclic Double Bond

The (5Z)-configured methylidene group undergoes cycloadditions and conjugate additions.

Reaction TypeReagents/ConditionsOutcomeReference
Diels-Alder ReactionMaleic anhydride, toluene, refluxSix-membered adduct formation
Michael AdditionAcrylonitrile, piperidine, ethanolβ-Cyanoethylation at C5

The Z-configuration directs stereoselectivity in these reactions, favoring endo adducts in cycloadditions .

Pyrazole Ring Functionalization

The 1-phenyl-3-(4-butoxy-2-methylphenyl)pyrazole moiety participates in electrophilic substitutions:

Reaction TypeReagents/ConditionsOutcomeReference
NitrationHNO₃/H₂SO₄, 0°CNitro group introduced at pyrazole C4
HalogenationBr₂ in CHCl₃, RTBromination at aromatic positions

These modifications are used to diversify the compound’s electronic profile for structure-activity relationship (SAR) studies .

Oxidation and Reduction Reactions

The thiazolidinone core and conjugated system are redox-active:

Reaction TypeReagents/ConditionsOutcomeReference
Oxidation of Thioxo GroupH₂O₂, acetic acid, 50°CConverts thioxo to oxo group
Reduction of Double BondNaBH₄, ethanol, RTHydrogenation to saturated thiazolidinone

Oxidation of the thioxo group to oxo diminishes hydrogen-bonding potential, impacting target binding.

Catalytic Cross-Coupling Reactions

The aromatic systems enable Pd-catalyzed couplings for structural diversification:

Reaction TypeReagents/ConditionsOutcomeReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl boronic acid, DMEBiaryl formation at pyrazole substituents
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, aryl amineIntroduction of amino groups

These reactions are pivotal for generating analogs with improved pharmacokinetic properties .

Solvent and Catalyst Effects on Reaction Efficiency

Optimized conditions are critical for yield and selectivity:

ParameterImpactExampleReference
Ultrasound-assisted synthesisReduces reaction time by 40%Catalyst: DSDABCOC, solvent: ethanol
Nano-catalysts (e.g., CuCr₂O₄)Enhances yield to >90%Used in thiazolidinone ring formation

Ultrasound and nano-catalysts improve atom economy and reduce energy consumption .

Comparative Reaction Outcomes

Key differences in reactivity between similar compounds:

Compound FeatureReactivity with KMnO₄Product StabilityReference
Allyl-substituted analogRapid oxidation to sulfoneModerate stability in aqueous media
Butyl-substituted targetSlow oxidation, forms sulfoxideHigh crystalline stability

The butyl group’s steric bulk slows oxidation kinetics compared to allyl derivatives.

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives have shown significant promise as anticancer agents. Research indicates that compounds containing the thiazolidinone scaffold can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Several studies have demonstrated that thiazolidinone derivatives can act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, compounds derived from thiazolidinones have been reported to exhibit potent inhibitory activities against multiple tyrosine kinases, including c-Met and Src, with IC50 values in the low micromolar range .
  • Cytotoxicity Against Cancer Cell Lines : Specific derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain thiazolidinones demonstrated IC50 values as low as 0.24 µM against HepG2 cells, indicating strong potential for therapeutic applications .

Antimicrobial Properties

Thiazolidinone compounds are recognized for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The following points summarize their efficacy:

  • Bacterial Inhibition : Studies have shown that thiazolidinone derivatives can effectively inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus. For example, a derivative exhibited an inhibition percentage of 88.46% against E. coli .
  • Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has also been explored:

  • Inhibition of Inflammatory Mediators : Some derivatives have been shown to reduce the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses. This property makes them candidates for treating conditions characterized by chronic inflammation .

Agricultural Applications

Beyond medicinal uses, thiazolidinones are being investigated for agricultural applications:

  • Pesticides and Fertilizers : Certain thiazolidinone derivatives have been synthesized for use as pesticides to combat agricultural pests and as fertilizers to enhance crop yield . Their effectiveness in these roles is being actively researched due to the increasing global demand for food production.

Summary Table of Biological Activities

Activity TypeExample CompoundsMechanism of ActionIC50 Values
AnticancerThiazolidinone derivativesTyrosine kinase inhibition0.24 µM (HepG2)
AntimicrobialVarious thiazolidinonesDisruption of bacterial cell wall synthesis88.46% (E. coli)
Anti-inflammatorySelected thiazolidinonesInhibition of pro-inflammatory cytokinesNot specified
AgriculturalThiazolidinone-based formulationsPesticidal activity and enhancement of crop yieldNot specified

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in inflammatory pathways, cancer cell proliferation, and microbial growth.

    Pathways Involved: The compound may inhibit key enzymes or receptors, leading to the disruption of cellular processes essential for disease progression.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct electronic and steric properties, enhancing its biological activity and stability compared to similar compounds.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article examines the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and efficacy against different biological targets.

Synthesis and Structural Characterization

The synthesis of thiazolidinone derivatives typically involves the condensation of thiosemicarbazones with carbonyl compounds. For this specific compound, it was synthesized through a multi-step reaction involving the pyrazole moiety and thiazolidinone framework. Characterization methods such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. In a comparative study, various thiazolidinones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound showed inhibition rates ranging from 53.84% to 91.66% against Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups on the aromatic ring significantly enhanced antibacterial activity.

CompoundAntibacterial Activity (%)Target Bacteria
2e88.46E. coli
2b81.8S. aureus
2c71.0E. coli

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been highlighted in several studies. The compound under discussion has shown promise in inhibiting cell proliferation in various cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

In vitro studies demonstrated that derivatives with specific substituents on the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. For example, a thiazolidinone derivative with a chlorophenyl substituent displayed significantly higher activity against cancer cells than those without such modifications.

Anti-inflammatory Activity

Thiazolidinones also exhibit anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases. Molecular docking studies indicated that these compounds can inhibit key inflammatory pathways by modulating cytokine release and inhibiting cyclooxygenase enzymes . The compound this compound was found to reduce levels of pro-inflammatory cytokines in vitro.

Case Studies

A series of studies have been conducted to evaluate the biological activities of thiazolidinone derivatives:

  • Antibacterial Study : A study reported that a related thiazolidinone exhibited an inhibition zone comparable to that of ampicillin against E. coli, indicating its potential as an alternative antibacterial agent .
  • Anticancer Study : Another study focused on the cytotoxic effects of thiazolidinones on various cancer cell lines, revealing that certain modifications led to enhanced potency against resistant cancer strains .
  • Molecular Docking : Computational studies using molecular docking techniques have provided insights into the binding interactions between these compounds and their biological targets, revealing potential pathways for drug development .

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-4-6-15-30-27(32)25(35-28(30)34)18-21-19-31(22-11-9-8-10-12-22)29-26(21)24-14-13-23(17-20(24)3)33-16-7-5-2/h8-14,17-19H,4-7,15-16H2,1-3H3/b25-18-

InChI Key

MNVQUALBCGWJET-BWAHOGKJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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